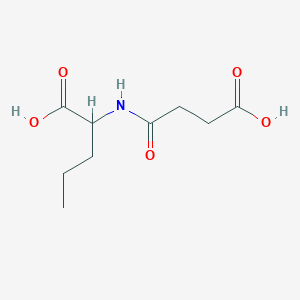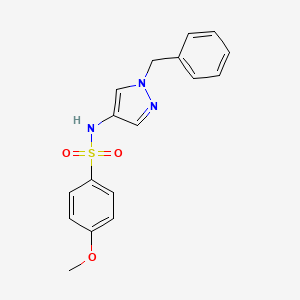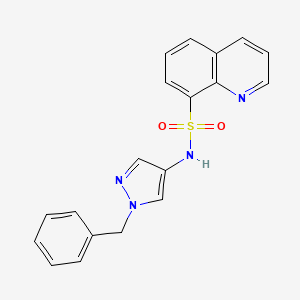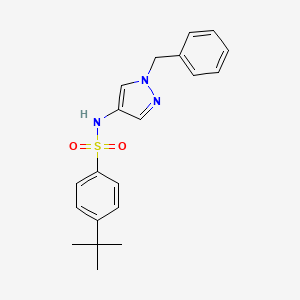
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide, also known as BAY 11-7082, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a crucial signaling pathway involved in inflammation, immunity, and cell survival. BAY 11-7082 has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the role of NF-κB in different biological processes.
作用機序
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα. IκBα is an inhibitor protein that binds to NF-κB and prevents its translocation to the nucleus, where it regulates gene expression. In response to various stimuli such as cytokines, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 blocks the phosphorylation of IκBα by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for IκBα phosphorylation. This inhibition leads to the stabilization of IκBα and subsequent inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and autophagy. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
In addition, N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the central nervous system. Microglia activation has been linked to neuroinflammation and neurodegeneration, and N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 has been shown to inhibit this activation and subsequent neuroinflammation.
実験室実験の利点と制限
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 has several advantages for lab experiments. It is a potent and selective inhibitor of NF-κB activation, making it a valuable tool for studying the role of NF-κB in different biological processes. It is also readily available and has a well-established synthesis method, making it easy to obtain for scientific research.
However, N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 also has some limitations for lab experiments. It has been shown to have some off-target effects, such as inhibiting the activity of the proteasome and inducing oxidative stress. These off-target effects may complicate the interpretation of experimental results and require careful consideration when designing experiments.
将来の方向性
There are several future directions for the use of N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 in scientific research. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the role of NF-κB in different biological processes, such as stem cell differentiation and aging.
In addition, N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 has potential therapeutic applications in various diseases such as cancer and neurodegenerative diseases. Further research is needed to investigate the efficacy and safety of N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 in these diseases and to develop more specific and targeted therapies.
Conclusion:
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 is a valuable tool for studying the role of NF-κB in different biological processes. Its potent and selective inhibition of NF-κB activation has led to its widespread use in scientific research. However, its off-target effects and potential therapeutic applications require careful consideration when designing experiments and developing therapies. Future research is needed to further investigate the role of NF-κB in different biological processes and to develop more specific and targeted therapies.
合成法
The synthesis of N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1-benzyl-4-hydroxypyrazole in the presence of a base such as sodium hydroxide. The reaction yields N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 as a white solid with a purity of over 95%. The synthesis method has been well-established and is reproducible, making N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 readily available for scientific research.
科学的研究の応用
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 has been extensively used in scientific research to study the role of NF-κB in various biological processes. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of NF-κB has been linked to various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This inhibition leads to the downregulation of NF-κB target genes and subsequent modulation of biological processes such as inflammation and cell survival.
特性
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-20(2,3)17-9-11-19(12-10-17)26(24,25)22-18-13-21-23(15-18)14-16-7-5-4-6-8-16/h4-13,15,22H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBZUNNEVMKBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

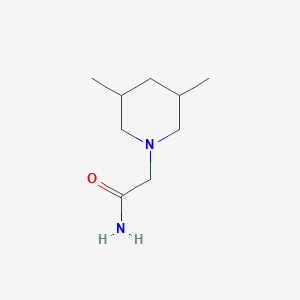




![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)
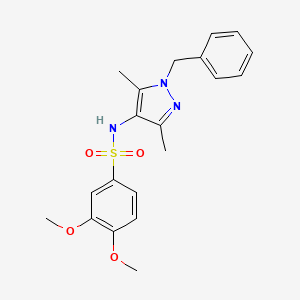
![1-[(2,5-Dimethylphenyl)methyl]imidazole](/img/structure/B7518094.png)

![5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7518102.png)
